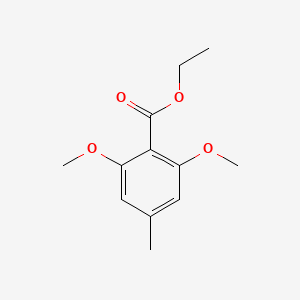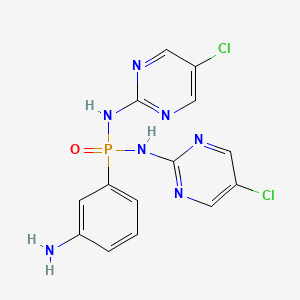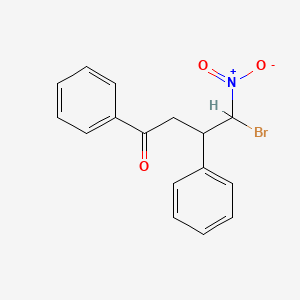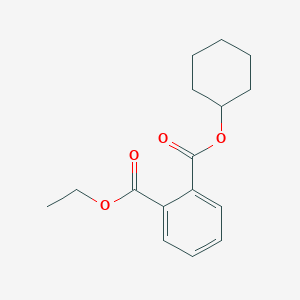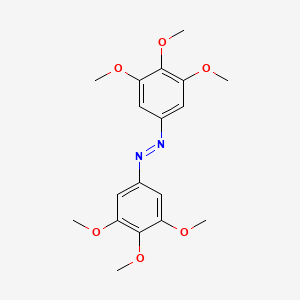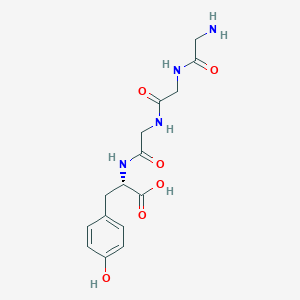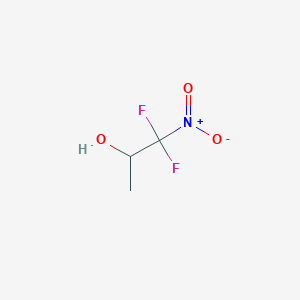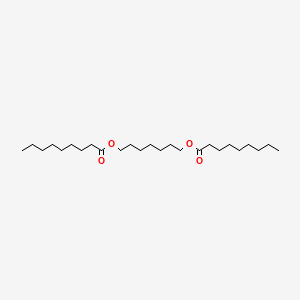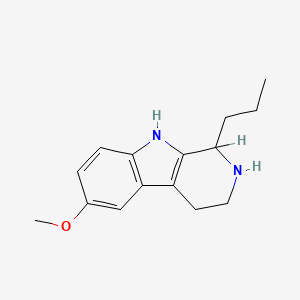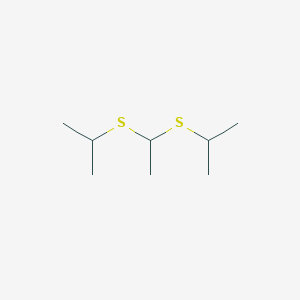
1,1-Bis(isopropylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(isopropylthio)ethane is an organic compound with the molecular formula C8H18S2 It consists of an ethane backbone with two isopropylthio groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(isopropylthio)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with isopropylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(isopropylthio)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out using different reagents and conditions to obtain specific products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the compound into its corresponding thiol derivatives.
Substitution: Substitution reactions involve the replacement of one or both isopropylthio groups with other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives. Substitution reactions can lead to the formation of various substituted ethane derivatives.
Scientific Research Applications
1,1-Bis(isopropylthio)ethane has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets and pathways, aiming to develop new drugs or treatments.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(isopropylthio)ethane involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(isopropylthio)ethane: This compound has a similar structure but with the isopropylthio groups attached to different carbon atoms. It exhibits different chemical properties and reactivity compared to 1,1-Bis(isopropylthio)ethane.
1,1-Bis(phenylthio)ethane: In this compound, the isopropylthio groups are replaced with phenylthio groups. It has distinct chemical characteristics and applications.
1,1-Bis(methylthio)ethane: This compound features methylthio groups instead of isopropylthio groups
Uniqueness
This compound is unique due to its specific arrangement of isopropylthio groups on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets further highlights its uniqueness among similar compounds.
Properties
CAS No. |
6496-97-5 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-(1-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 |
InChI Key |
XCCGGSNCHLZULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


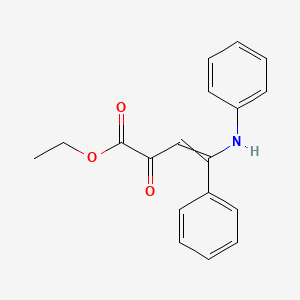
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
